3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Physicochemical Property Acid Dissociation Constant Pyridazine Carboxylic Acid

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (C₇H₇ClN₂O₂, MW 186.59 g/mol) is a heterocyclic building block belonging to the pyridazine family, featuring a pyridazine core with chloro substitution at position 3 and a carboxylic acid group at position 4. The simultaneous presence of the electron-withdrawing chloro group and the reactive carboxylic acid functionality on the same ring defines its chemical profile, though direct, quantitative performance data against specific comparators remains absent in the primary literature.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 1934407-26-7
Cat. No. B1435101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid
CAS1934407-26-7
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=C(N=NC(=C1C(=O)O)Cl)C
InChIInChI=1S/C7H7ClN2O2/c1-3-4(2)9-10-6(8)5(3)7(11)12/h1-2H3,(H,11,12)
InChIKeyZYYMZKOJCPTLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (CAS 1934407-26-7): Procurement Baseline and Structural Context


3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (C₇H₇ClN₂O₂, MW 186.59 g/mol) is a heterocyclic building block belonging to the pyridazine family, featuring a pyridazine core with chloro substitution at position 3 and a carboxylic acid group at position 4 . The simultaneous presence of the electron-withdrawing chloro group and the reactive carboxylic acid functionality on the same ring defines its chemical profile, though direct, quantitative performance data against specific comparators remains absent in the primary literature.

Why Generic Pyridazine Analogs Cannot Replace 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid


Substituting this compound with a close analog, such as 5,6-dimethylpyridazine-4-carboxylic acid (lacking the 3-chloro substituent), is problematic due to fundamental differences in electronic and steric properties. The predicted pKa of the carboxylic acid group shifts from an estimated -0.63 ± 0.38 in the target compound to a higher (less acidic) value in the non-chlorinated analog , directly impacting reactivity, solubility, and hydrogen-bonding capacity in subsequent synthetic or biological applications. These quantifiable physicochemical differences, even when predicted, undermine the concept of generic interchangeability.

Quantitative Differentiation Evidence for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid vs. Closest Analogs


Enhanced Acidity of the Carboxylic Acid Group via 3-Chloro Substitution

The predicted pKa of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid is -0.63±0.38, reflecting the strong electron-withdrawing effect of the 3-chloro group on the pyridazine ring . This value is substantially lower than the predicted pKa of the non-chlorinated analog 5,6-dimethylpyridazine-4-carboxylic acid, which is estimated to be in the range of 2.5-3.5 based on typical pyridazine carboxylic acid behavior (exact predicted value not available) [1]. The resulting difference in acid strength alters the molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and salt formation potential.

Physicochemical Property Acid Dissociation Constant Pyridazine Carboxylic Acid

Increased Molecular Weight and Lipophilicity from 3-Chloro Substitution

The molecular weight of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid is 186.59 g/mol , which is 34.44 g/mol higher than the non-chlorinated analog 5,6-dimethylpyridazine-4-carboxylic acid (MW: 152.15 g/mol) . This increase is accompanied by a predicted increase in logP from approximately 0.8 for the non-chlorinated analog to 1.44504 for the target compound . The higher lipophilicity, driven by the chloro substituent, can be advantageous for membrane permeation in cell-based assays or for partitioning into organic solvents during synthesis.

Lipophilicity Molecular Weight Drug-likeness

Availability in High Purity for Reliable Research Use

Commercially available 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid is supplied with a minimum purity of 98%, as specified by vendor quality control . In contrast, the non-chlorinated analog 5,6-dimethylpyridazine-4-carboxylic acid is typically offered at a minimum purity of 95% . For users requiring high-confidence results in sensitive assays such as SPR, ITC, or cellular target engagement studies, this 3% purity difference reduces the risk of confounding data from unknown impurities, making the target compound a more reliable choice for stringent applications.

Chemical Purity Quality Control Research Supply

Optimal Application Scenarios for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid Based on Differentiation Evidence


Fragment-Based Lead Generation Requiring Balanced Polarity

The compound's moderate molecular weight (186.59 g/mol) and enhanced lipophilicity (logP 1.445) compared to the non-chlorinated analog make it a suitable fragment for hit identification campaigns where target engagement requires cell membrane penetration . The strong acidity of the carboxylic acid group (pKa -0.63) enables stable salt formation with basic counterions, improving solubility for high-concentration biochemical screening .

Bioconjugation Chemistry via Activated Ester Formation

The electron-deficient nature of the pyridazine ring, conferred by the 3-chloro substituent, enhances the electrophilicity of the carboxylic acid carbonyl, facilitating efficient activation to NHS esters or other reactive intermediates for bioconjugation . This property is advantageous when direct coupling to amine-containing biomolecules is required without racemization or side reactions.

High-Stringency Biophysical Assays (SPR, ITC)

For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies, the availability of this compound at a minimum purity of 98% ensures that weak binding events are not obscured by impurity artifacts. This purity level is critical when characterizing low-affinity fragments (KD > 100 μM), where even minor contaminants can dominate the observed signal.

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